Methyl 2-(1,3-thiazol-2-yl)acetate
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Overview
Description
Methyl 2-(1,3-thiazol-2-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1,3-thiazol-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, a continuous flow process can be employed to enhance the yield and purity of the product. This method involves the use of automated reactors and precise control of reaction parameters, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-(1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a precursor to pharmaceutical compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-(1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of methyl 2-(1,3-thiazol-2-yl)acetate.
Thiazole: The parent compound of the thiazole family.
Benzothiazole: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2-(1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Target Interactions
this compound interacts with various biological targets, including enzymes and receptors. Notably, thiazole compounds can bind to DNA and inhibit topoisomerase II, leading to DNA damage and cell death. This interaction is crucial for its antitumor effects.
Biochemical Pathways
The compound influences several biochemical pathways by activating or inhibiting enzymes and receptors. It has been shown to modulate cellular signaling pathways and gene expression, impacting cellular metabolism.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases.
Antimicrobial and Antitumor Effects
The compound has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, thiazole derivatives showed minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like oxytetracycline . Furthermore, it has shown promising antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective proliferation inhibition .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited an MIC of 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative strains, highlighting its potential as a therapeutic agent against bacterial infections .
Study 2: Antitumor Activity
In a study focused on breast cancer treatment, this compound derivatives were tested for their antiproliferative effects. The most potent compound demonstrated an IC50 of 5.73 µM against MCF-7 cells and showed significant inhibitory activity toward the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting its role in tumor growth inhibition through angiogenesis blockade .
Data Summary
Properties
IUPAC Name |
methyl 2-(1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-5-7-2-3-10-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLVLGCOTMQMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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